molecular formula C23H23N3O3S B4925148 N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide

N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide

Numéro de catalogue B4925148
Poids moléculaire: 421.5 g/mol
Clé InChI: NRONIZUNIBMYHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a promising target for the treatment of various B cell malignancies and autoimmune diseases.

Mécanisme D'action

BTK is a key enzyme involved in the signaling pathways of B cells, including the B cell receptor (BCR) signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 selectively binds to the active site of BTK and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways and the suppression of B cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective inhibitory effects on BTK in vitro and in vivo. In preclinical studies, TAK-659 has demonstrated potent antitumor activity against B cell malignancies and has shown efficacy in the treatment of autoimmune diseases. TAK-659 has also been shown to have minimal effects on other kinases and cellular pathways, suggesting a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of TAK-659 is its selective inhibition of BTK, which allows for the specific targeting of B cell signaling pathways. TAK-659 has also shown potent antitumor activity in preclinical studies, making it a promising candidate for the treatment of B cell malignancies. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.

Orientations Futures

There are several future directions for the research and development of TAK-659. First, clinical trials are needed to determine the safety and efficacy of TAK-659 in humans. Second, the potential combination of TAK-659 with other therapies, such as chemotherapy or immunotherapy, should be explored. Third, the development of more potent and selective BTK inhibitors could lead to improved therapeutic outcomes. Fourth, the role of BTK in other cell types and signaling pathways should be further investigated to better understand the potential therapeutic applications of BTK inhibitors.

Méthodes De Synthèse

TAK-659 was first synthesized by scientists at Takeda Pharmaceutical Company Limited. The synthesis of TAK-659 involves a series of chemical reactions, including the coupling reaction of aniline and benzoyl chloride, the coupling reaction of the intermediate product and carbon disulfide, and the coupling reaction of the resulting product and furfurylamine. The final product is obtained after purification and isolation.

Applications De Recherche Scientifique

TAK-659 has shown promising results in preclinical studies for the treatment of B cell malignancies and autoimmune diseases. In vitro studies have demonstrated that TAK-659 selectively inhibits BTK and its downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. In vivo studies have shown that TAK-659 suppresses the growth of B cell tumors in mouse models and improves the survival of mice with autoimmune diseases.

Propriétés

IUPAC Name

N-[[3-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-23(2,3)16-11-9-15(10-12-16)20(27)24-17-6-4-7-18(14-17)25-22(30)26-21(28)19-8-5-13-29-19/h4-14H,1-3H3,(H,24,27)(H2,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRONIZUNIBMYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.